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molecular formula C7H4ClNO4 B158705 5-Chloro-2-nitrobenzoic acid CAS No. 2516-95-2

5-Chloro-2-nitrobenzoic acid

Cat. No. B158705
M. Wt: 201.56 g/mol
InChI Key: ZKUYSJHXBFFGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541411B2

Procedure details

Under nitrogen, to a solution of t-BuOK (156.8 g) and Cu(OAc)2 (3.6 g) in DMF (1.2 L) was added a solution of 5-chloro-2-nitrobenzoic acid (40.0 g) and MeONH2HCl (33.2 g) in DMF (300 mL) at 0° C. After 3 h the reaction was quenched by addition of H2O (2.5 L) and acidified with 10% HCl solution to pH=1. The mixture was extracted with EA (2 L×2) and the combined organic layers were then washed with brine, dried over anhydrous Na2SO4, filtered and concentrated in-vacuo to afford the crude product as a yellow solid (43.2 g, yield 100%). 1H NMR (300 MHz, CDCl3): δ ppm 6.88 (s, 1H, J=2.4 Hz), 6.91 (d, 1H, J=2.4 Hz), 8.08 (br s, 2H); LC-MS: m/e=217 [M+1]+.
Quantity
156.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([N+:17]([O-:19])=[O:18])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14].CO[NH2:22].Cl>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Cu+2]>[NH2:22][C:10]1[C:11]([N+:17]([O-:19])=[O:18])=[C:12]([CH:16]=[C:8]([Cl:7])[CH:9]=1)[C:13]([OH:15])=[O:14] |f:0.1,3.4,6.7.8|

Inputs

Step One
Name
Quantity
156.8 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
33.2 g
Type
reactant
Smiles
CON.Cl
Name
Quantity
1.2 L
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
3.6 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 h the reaction was quenched by addition of H2O (2.5 L)
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EA (2 L×2)
WASH
Type
WASH
Details
the combined organic layers were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)O)C=C(C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 43.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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